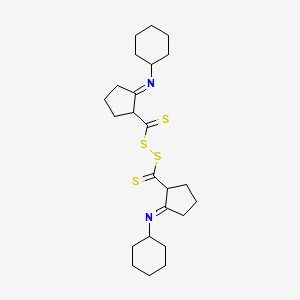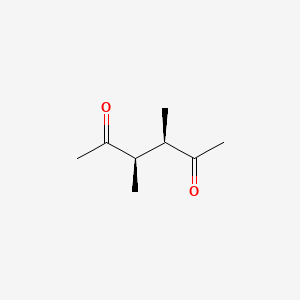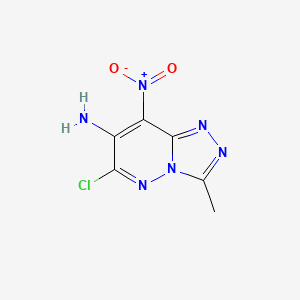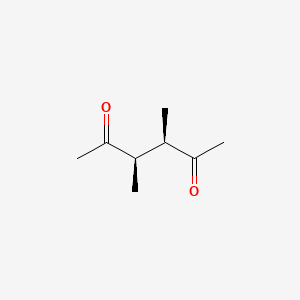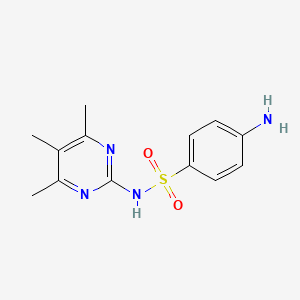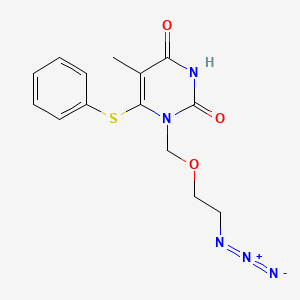
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the azidoethoxy, methyl, and phenylthio groups. One common approach is to start with a suitable pyrimidinedione precursor and introduce the azidoethoxy group through a nucleophilic substitution reaction. The methyl and phenylthio groups can be introduced through alkylation and thiolation reactions, respectively. The reaction conditions often involve the use of organic solvents, such as dichloromethane or toluene, and catalysts, such as copper(I) iodide, to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azidoethoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is largely dependent on its chemical structure and the specific application. For example, in biological systems, the azido group can undergo bioorthogonal reactions with alkyne-containing molecules, allowing for the selective labeling and tracking of biomolecules. The phenylthio group may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates: These compounds share the azido group and are used in similar bioorthogonal chemistry applications.
Isoindole-1,3-dione Derivatives: These compounds have a similar core structure and are used in medicinal chemistry for their biological activities.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azidoethoxy group allows for bioorthogonal reactions, while the phenylthio group provides additional chemical versatility.
Properties
CAS No. |
132774-42-6 |
|---|---|
Molecular Formula |
C14H15N5O3S |
Molecular Weight |
333.37 g/mol |
IUPAC Name |
1-(2-azidoethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N5O3S/c1-10-12(20)17-14(21)19(9-22-8-7-16-18-15)13(10)23-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,20,21) |
InChI Key |
CCRVJBFQPKCASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCN=[N+]=[N-])SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


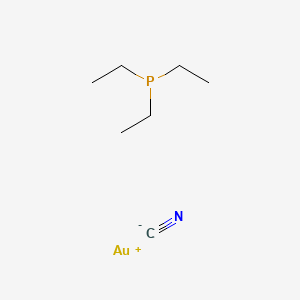

![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
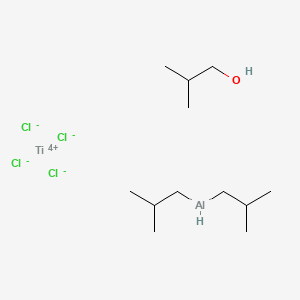
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
